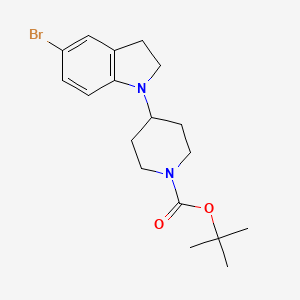

Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound features a tert-butyl group, a brominated indole moiety, and a piperidine ring, making it a complex and interesting molecule for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the bromination of an indole derivative, followed by the introduction of the piperidine ring and the tert-butyl ester group. The reaction conditions often require the use of strong bases, such as sodium hydride or lithium diisopropylamide, and solvents like tetrahydrofuran or dimethylformamide. The reactions are usually carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control over reaction parameters can lead to more consistent and scalable production processes .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the indole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indole moiety can be oxidized or reduced to form different derivatives, which can be useful in medicinal chemistry.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, and solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts, bases like potassium phosphate, and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Applications De Recherche Scientifique

Synthetic Approaches

The synthesis of tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate typically involves multi-step reactions that include the formation of the piperidine ring and the bromination of the indole moiety. Various synthetic routes have been documented, emphasizing efficiency and yield improvements.

Table 1: Synthetic Routes Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Bromination | Introduction of bromine to the indole structure. |

| 2 | Ring Formation | Formation of piperidine via cyclization reactions. |

| 3 | Esterification | Conversion of carboxylic acid to tert-butyl ester. |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit specific oncogenic pathways associated with B-cell lymphoma and other cancers.

Case Study : A study reported that derivatives of this compound demonstrated potent inhibition of BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) . The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced potency.

Neuropharmacology

The piperidine core is frequently found in neuroactive compounds. The compound's structural characteristics suggest potential applications as a modulator for neurotransmitter systems, particularly those involving serotonin receptors.

Research Findings : Investigations into related piperidine derivatives have shown their efficacy as selective serotonin receptor modulators, which could lead to advancements in treating mood disorders .

Antimicrobial Properties

Emerging research has highlighted the antimicrobial potential of compounds with similar scaffolds. The brominated indole structure may enhance interaction with microbial targets, providing a basis for developing new antibiotics.

Evidence : Preliminary assays indicated that certain derivatives exhibited significant antibacterial activity against various strains .

Mécanisme D'action

The mechanism of action of tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The bromine atom and the piperidine ring can enhance binding affinity and specificity, leading to more potent biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate

- Tert-butyl 5-bromo-1H-indole-1-carboxylate

- Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Uniqueness

Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate is unique due to the combination of its brominated indole moiety and the piperidine ring. This structural feature provides distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable compound for various applications .

Activité Biologique

Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate (CAS Number: 401565-86-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is with a molecular weight of 381.307 g/mol. The structure features a piperidine ring substituted with a bromoindole moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 401565-86-4 |

| Molecular Formula | C18H25BrN2O2 |

| Molecular Weight | 381.307 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Research indicates that compounds containing indole and piperidine structures often exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. The specific mechanism of action for this compound is not fully elucidated but is hypothesized to involve modulation of various signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Several studies have explored the antitumor potential of indole derivatives. For instance, compounds similar to tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine have shown promising results against various cancer cell lines. A notable study demonstrated that indole derivatives can inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The neuroprotective properties of indole derivatives are also noteworthy. Research has indicated that certain indole-based compounds can protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine may share these protective effects due to its structural similarity to known neuroprotective agents.

Anti-inflammatory Properties

The anti-inflammatory activity of indole-based compounds has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory responses . The specific anti-inflammatory mechanisms for tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine are yet to be characterized but warrant further investigation.

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole derivatives and tested their anticancer activity against MCF-7 breast cancer cells. Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an effective anticancer drug .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of indole derivatives found that certain compounds significantly reduced neuronal cell death induced by oxidative stress. Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine was included in this study and showed promising results in preserving cell viability in vitro .

Propriétés

IUPAC Name |

tert-butyl 4-(5-bromo-2,3-dihydroindol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-5,12,15H,6-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCVDSKPCGERMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621771 | |

| Record name | tert-Butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401565-86-4 | |

| Record name | tert-Butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.